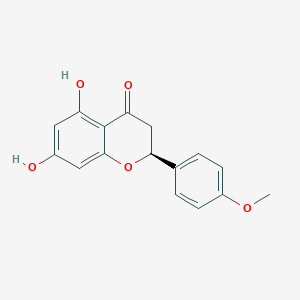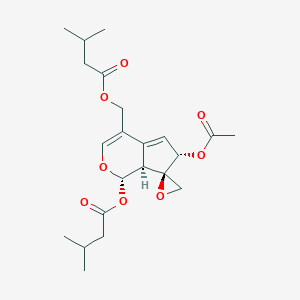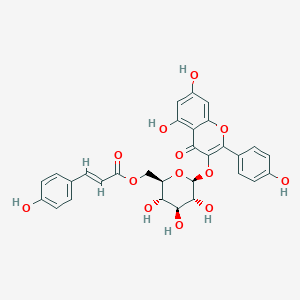
Tiliroside
描述
替利罗昔是一种天然黄酮类糖苷,存在于多种植物中,包括草莓、覆盆子、玫瑰果等。 它以其多样的生物活性而闻名,包括抗炎、抗氧化和抗癌特性 . 该化合物的结构独特,包含一个与葡萄糖分子和香豆酰基相连的芹菜素骨架 .
科学研究应用
作用机制
替利罗昔通过多种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Tiliroside plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase XII (CAXII), which is involved in pH regulation and ion transport . Additionally, this compound interacts with matrix metalloproteinases (MMPs), specifically inhibiting MMP-9 while upregulating MMP-2, which are involved in tissue remodeling and inflammation . These interactions highlight this compound’s potential in modulating biochemical pathways related to inflammation and cancer.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In liver cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the E2F1/E2F3/Caspase-3 axis . It also affects cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, this compound influences gene expression by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and interleukins IL-1β and IL-6 . These effects underscore this compound’s potential as a therapeutic agent in inflammatory and cancerous conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits carbonic anhydrase XII, leading to altered pH regulation and ion transport in cancer cells . This compound also modulates the activity of matrix metalloproteinases, inhibiting MMP-9 and upregulating MMP-2, which affects tissue remodeling and inflammation . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, such as the NF-κB pathway . These molecular interactions contribute to this compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of pro-inflammatory cytokines and enzymes . These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with rheumatoid arthritis, this compound was administered at doses of 5, 10, and 20 mg/kg . The results showed a dose-dependent reduction in inflammation and oxidative stress markers, with higher doses providing more significant effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and oxidative stress. It modulates the activity of enzymes like carbonic anhydrase XII and matrix metalloproteinases, affecting metabolic flux and metabolite levels . These interactions contribute to this compound’s ability to regulate inflammatory and oxidative processes in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and joints, where it exerts its therapeutic effects . The transport and distribution of this compound are crucial for its localization and activity within the body.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
准备方法
合成路线和反应条件: 替利罗昔可以通过多种方法合成,包括化学合成和从天然来源中提取。一种常见的方法是使用加速溶剂萃取 (ASE) 从脱脂草莓种子中提取。 ASE 的最佳条件包括 65°C 的温度、63% 的乙醇水溶液和四次萃取循环 . 然后使用制备型液相色谱法纯化提取的多酚类馏分 .
工业生产方法: 替利罗昔的工业生产通常涉及从植物材料中进行大规模提取。该过程包括研磨植物材料、脱脂,然后使用乙醇等溶剂进行提取。 然后浓缩提取物并纯化以高产率获得替利罗昔 .
化学反应分析
反应类型: 替利罗昔会经历各种化学反应,包括氧化、还原和取代。 已知它会抑制 α-淀粉酶和碳酸酐酶 XII 等酶,表明它具有潜在的酶抑制反应能力 .
常见试剂和条件:
氧化: 替利罗昔可以在温和条件下使用过氧化氢等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠在甲醇中进行。
取代: 取代反应通常涉及亲核试剂,如水溶液中的氢氧根离子。
相似化合物的比较
替利罗昔由于其特定的结构和生物活性,在黄酮类糖苷中是独一无二的。类似的化合物包括:
芹菜素: 共享相同的苷元结构,但缺少葡萄糖和香豆酰基。
槲皮素: 另一种具有类似抗氧化特性的黄酮类化合物,但糖苷键不同。
芦丁: 槲皮素的糖苷,具有类似的抗氧化和抗炎活性,但糖基部分不同。
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-VWMSDXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021936 | |
| Record name | Tiliroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20316-62-5 | |
| Record name | Tiliroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiliroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiliroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILIROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


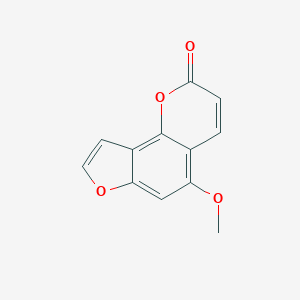
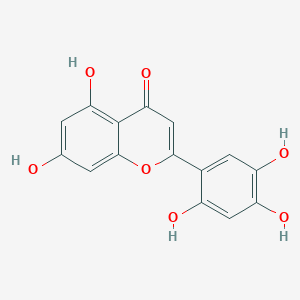
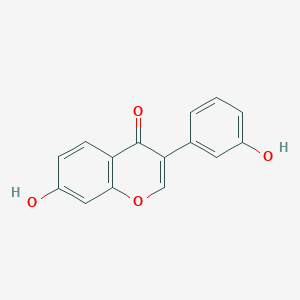
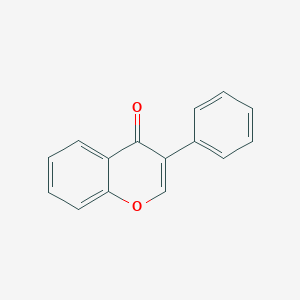
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
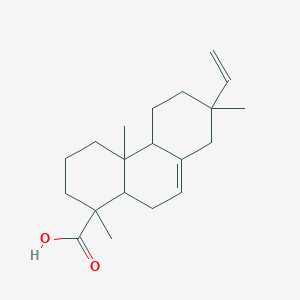
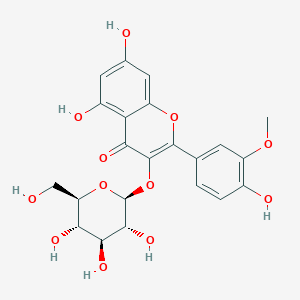
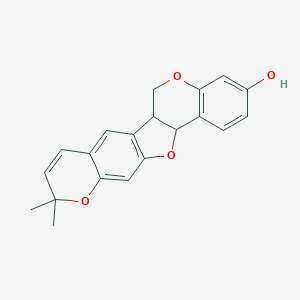
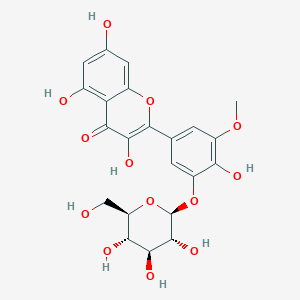
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)
